molecular formula C19H19BrO5 B14208911 Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate CAS No. 832716-18-4

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate

Katalognummer: B14208911
CAS-Nummer: 832716-18-4
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: FYUIYTXSFLBISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromonaphthalene moiety attached to a propanedioate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate typically involves the alkylation of diethyl malonate with a bromonaphthalene derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Substituted naphthalene derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is unique due to the combination of the bromonaphthalene moiety and the propanedioate ester. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds .

Eigenschaften

CAS-Nummer

832716-18-4

Molekularformel

C19H19BrO5

Molekulargewicht

407.3 g/mol

IUPAC-Name

diethyl 2-[2-(4-bromonaphthalen-1-yl)acetyl]propanedioate

InChI

InChI=1S/C19H19BrO5/c1-3-24-18(22)17(19(23)25-4-2)16(21)11-12-9-10-15(20)14-8-6-5-7-13(12)14/h5-10,17H,3-4,11H2,1-2H3

InChI-Schlüssel

FYUIYTXSFLBISX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)CC1=CC=C(C2=CC=CC=C12)Br)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.